Dicyclopentyloxyethyl acrylate Dicyclopentyloxyethyl acrylate
Brand Name: Vulcanchem
CAS No.: 65983-31-5
VCID: VC3712018
InChI: InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2
SMILES: C=CC(=O)OCCOC1CC2CC1C3C2C=CC3
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Dicyclopentyloxyethyl acrylate

CAS No.: 65983-31-5

Cat. No.: VC3712018

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Dicyclopentyloxyethyl acrylate - 65983-31-5

Specification

CAS No. 65983-31-5
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl prop-2-enoate
Standard InChI InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2
Standard InChI Key RSVDRWTUCMTKBV-UHFFFAOYSA-N
SMILES C=CC(=O)OCCOC1CC2CC1C3C2C=CC3
Canonical SMILES C=CC(=O)OCCOC1CC2CC1C3C2C=CC3

Introduction

PropertyValueReference
Boiling Point113°C at 1mm Hg
Glass Transition Temperature (Tg)11°C
Refractive Indexn20/D 1.501
Flash Point94°C
Molecular Weight248.32 g/mol

For stability during storage, dicyclopentyloxyethyl acrylate contains monomethyl ether hydroquinone (MEHQ) as an inhibitor at a concentration of approximately 700 ppm to prevent premature polymerization . This stabilization is essential for maintaining the compound's chemical integrity prior to its intended use in polymerization reactions.

Synthesis and Production Methods

The synthesis of dicyclopentyloxyethyl acrylate involves specific chemical pathways designed to achieve high purity and yield of the final product.

Synthetic Routes

The primary synthetic pathway typically involves two main steps:

  • Reaction of dicyclopentadiene with ethylene glycol to create the dicyclopentyloxyethanol intermediate

  • Esterification of this intermediate with acrylic acid to form the final acrylate product

This multi-step process requires careful control of reaction conditions, including temperature, pressure, catalyst concentrations, and stoichiometric ratios of reactants to achieve optimal results.

Industrial Production

In industrial settings, the production of dicyclopentyloxyethyl acrylate employs continuous processes with precise control over reaction parameters. These manufacturing methods are designed to maximize yield and purity while minimizing side reactions. The industrial synthesis typically incorporates purification steps such as distillation to achieve the desired product specifications and remove impurities that could affect later polymerization processes.

Chemical Reactivity and Mechanisms

Dicyclopentyloxyethyl acrylate exhibits distinctive reactivity patterns that define its utility in various applications, particularly in polymer synthesis.

Polymerization Behavior

The compound readily undergoes free radical polymerization, a characteristic common to acrylate monomers. This polymerization process can be initiated through various means:

  • Thermal initiation using heat

  • Photoinitiation using ultraviolet light

  • Chemical initiation using free radical generators

Post-Polymerization Reactions

A distinguishing feature of dicyclopentyloxyethyl acrylate is that while the acrylate double bond participates in polymerization, the double bond in the dicyclopentenyl group remains unreactive during this initial process . This unreacted double bond can subsequently participate in secondary reactions after polymerization, including:

  • Oxidative crosslinking

  • Addition reactions with various nucleophiles

  • Formation of interpenetrating polymer networks

These secondary reaction capabilities expand the versatility of materials created from this monomer and allow for the engineering of polymers with tailored characteristics for specific applications.

Applications and Uses

The unique combination of properties exhibited by dicyclopentyloxyethyl acrylate makes it valuable across various industrial sectors.

Industrial Applications

Dicyclopentyloxyethyl acrylate serves as a key component in numerous industrial applications:

  • UV-curable coatings, where it contributes to improved adhesion and durability

  • Adhesive formulations that require low volatility and good bonding properties

  • Specialty inks for printing applications

  • Protective sealants and encapsulants

Polymer Synthesis

In polymer chemistry, dicyclopentyloxyethyl acrylate functions as:

  • A primary monomer for homopolymer production

  • A co-monomer to modify the properties of other polymer systems

  • A crosslinking agent for creating three-dimensional polymer networks

  • A functional monomer introducing reactive sites for post-polymerization modification

Comparative Analysis

Understanding how dicyclopentyloxyethyl acrylate compares to similar compounds provides valuable context for its applications and advantages.

Comparison with Other Acrylates

Table 2 presents a comparative analysis of dicyclopentyloxyethyl acrylate with other common acrylate compounds used in industrial and research applications.

Table 2: Comparative Analysis of Dicyclopentyloxyethyl Acrylate and Similar Compounds

CompoundPrimary ApplicationsKey CharacteristicsComparative Advantage of Dicyclopentyloxyethyl Acrylate
2-Ethylhexyl acrylatePressure-sensitive adhesivesGood flexibilityLower skin irritation potential
Cyclohexyl acrylateAutomotive clear lacquersGood weatherabilitySuperior adhesion properties
2-Hydroxyethyl acrylateCrosslinkable with di-isocyanatesForms hydrogelsUnique combination of low volatility and high performance
2-Methoxyethyl AcrylateVarious polymer applicationsEnhanced solubilityBetter mechanical properties in resulting polymers

Unique Features and Advantages

Dicyclopentyloxyethyl acrylate possesses several distinctive characteristics that set it apart from other acrylate monomers:

  • The presence of a non-polymerizable double bond in the dicyclopentenyl group allows for post-polymerization modifications

  • Its low skin irritation potential makes it more suitable for applications where human contact is possible

  • The compound's low volatility reduces environmental emissions and improves worker safety during processing

  • The bulky dicyclopentenyl group contributes to enhanced thermal and mechanical properties in the resulting polymers

Research Findings and Case Studies

Scientific investigations into dicyclopentyloxyethyl acrylate have yielded valuable insights into its behavior and applications.

Polymerization Studies

Research into the polymerization kinetics of dicyclopentyloxyethyl acrylate has shown that it can effectively undergo free radical polymerization to form networks with enhanced mechanical properties. These studies have revealed that the polymerization rate is influenced by the concentration of initiators and environmental factors such as temperature and light intensity. The resulting polymer networks exhibit glass transition temperatures around 11°C , which influences their mechanical behavior at different operating temperatures.

UV-Curable Coatings

Studies investigating the use of dicyclopentyloxyethyl acrylate in UV-curable coating formulations have demonstrated enhanced resistance to environmental factors and microbial colonization compared to traditional formulations. These coatings show improved adhesion to various substrates, enhanced durability under UV exposure, and superior chemical resistance.

Biomedical Applications

Research into acrylate-based hydrogels has highlighted the potential of dicyclopentyloxyethyl acrylate in drug delivery systems. The cross-linking ability of this compound allows for the creation of hydrogels that can encapsulate therapeutic agents, providing controlled release profiles for pharmaceutical applications.

Computational Chemistry Research

Dicyclopentyloxyethyl acrylate has been included in descriptor databases such as CopDDB, which catalogs descriptors for various monomers and their corresponding radicals . This inclusion in computational chemistry databases facilitates predictive modeling of the compound's behavior in various chemical environments and reaction conditions, contributing to the rational design of new materials based on this monomer.

Future Research Directions

The ongoing investigation of dicyclopentyloxyethyl acrylate continues to reveal new potential applications and areas for further research.

Emerging Applications

Several promising research directions for dicyclopentyloxyethyl acrylate include:

  • Development of stimuli-responsive polymer systems that can change properties in response to environmental cues

  • Creation of self-healing materials that utilize the reactive pendant groups

  • Formulation of bioactive surfaces with controlled release capabilities

  • Integration into 3D printing resins for advanced manufacturing applications

Sustainable Synthesis Methods

Future research may focus on developing more environmentally friendly synthesis methods for dicyclopentyloxyethyl acrylate, including green chemistry approaches with reduced solvent use and catalytic systems that operate at lower temperatures and pressures.

Advanced Material Development

The unique properties of dicyclopentyloxyethyl acrylate make it a promising candidate for developing advanced materials with tailored characteristics. Research into new copolymer systems and composite materials incorporating this monomer could lead to materials with unprecedented combinations of properties for specialized applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator